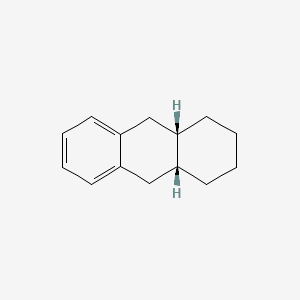
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene is a polycyclic hydrocarbon with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its octahydroanthracene core, which consists of three fused benzene rings that are partially hydrogenated. The stereochemistry of the compound is defined by the specific arrangement of hydrogen atoms at the 4a and 9a positions, making it a chiral molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene typically involves the hydrogenation of anthracene or its derivatives. The process can be carried out using various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The reaction conditions often include hydrogen gas at pressures ranging from 50 to 100 atmospheres and temperatures between 100°C to 200°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form anthraquinone derivatives.
Reduction: Further hydrogenation can lead to the complete saturation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or platinum oxide catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic compounds and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen donor or acceptor in redox reactions, influencing the activity of enzymes and other proteins. Its unique structure allows it to fit into specific binding sites, modulating the activity of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b][1,4]oxazine
- (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one
Uniqueness
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene is unique due to its specific stereochemistry and the presence of partially hydrogenated aromatic rings. This makes it distinct from fully saturated hydrocarbons and other polycyclic compounds with different degrees of hydrogenation.
Eigenschaften
CAS-Nummer |
64363-88-8 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(4aR,9aS)-1,2,3,4,4a,9,9a,10-octahydroanthracene |
InChI |
InChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-2,5-6,13-14H,3-4,7-10H2/t13-,14+ |
InChI-Schlüssel |
XKTGUHNAJQJXGC-OKILXGFUSA-N |
Isomerische SMILES |
C1CC[C@H]2CC3=CC=CC=C3C[C@H]2C1 |
Kanonische SMILES |
C1CCC2CC3=CC=CC=C3CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


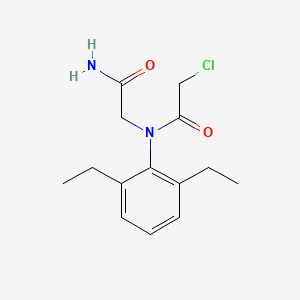

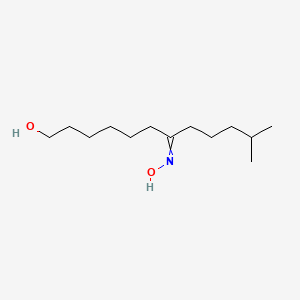
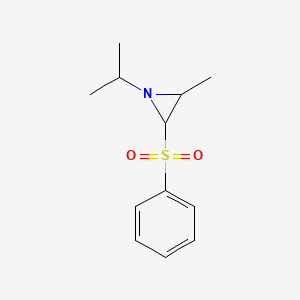





![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
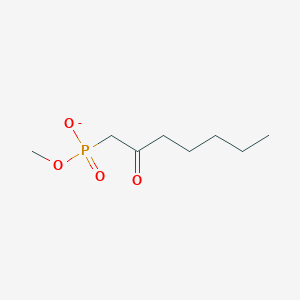
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

